An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)-1H-imidazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methoxyphenyl)-1H-imidazole, a key intermediate in pharmaceutical and organic chemistry research. The document details established synthetic methodologies, including the prevalent condensation and cross-coupling strategies. A thorough characterization of the compound is presented through a compilation of its physical and spectroscopic properties. Experimental protocols for both synthesis and analytical techniques are outlined to facilitate replication and further investigation. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of understanding. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.
Introduction
1-(4-Methoxyphenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines an imidazole ring with a methoxyphenyl group, is a common motif in a variety of biologically active molecules. The imidazole moiety is known for its role in the biological activity of many pharmaceutical agents, including antifungal and antimicrobial drugs, by interacting with enzymes and proteins. The methoxyphenyl group can enhance the molecule's solubility and reactivity, making it a versatile building block for the synthesis of more complex therapeutic agents.[1] This guide will cover the primary methods for its synthesis and the analytical techniques used for its characterization.
Synthesis of 1-(4-Methoxyphenyl)-1H-imidazole
The synthesis of 1-(4-Methoxyphenyl)-1H-imidazole can be achieved through several synthetic routes. The most common methods involve either the construction of the imidazole ring from acyclic precursors or the N-arylation of the pre-formed imidazole ring.
Synthetic Methodologies
Two primary strategies for the synthesis of 1-(4-Methoxyphenyl)-1H-imidazole are highlighted below:
-
Route A: Condensation Reaction: This approach typically involves the reaction of a dicarbonyl compound (or its equivalent), an aldehyde, and a source of ammonia. A common example is the condensation of 4-methoxybenzaldehyde, glyoxal, and ammonium acetate under acidic conditions.[1] This method builds the imidazole ring in a single step.
-
Route B: N-Arylation of Imidazole (Ullmann Condensation): This method involves the copper-catalyzed cross-coupling of imidazole with an aryl halide, such as 4-bromoanisole or 4-iodoanisole.[2] This is a classic and effective method for forming the N-aryl bond.
Experimental Protocols
2.2.1. Synthesis via Ullmann Condensation
This protocol is based on the general principles of the Ullmann condensation for the N-arylation of azoles.[2][3]
Materials:
-
Imidazole
-
4-Iodoanisole (or 4-bromoanisole)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents), 4-iodoanisole (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-(4-Methoxyphenyl)-1H-imidazole.
2.2.2. Synthesis Workflow Diagram
Characterization of 1-(4-Methoxyphenyl)-1H-imidazole
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the physical and spectroscopic properties of 1-(4-Methoxyphenyl)-1H-imidazole.
Physical Properties
The physical properties of 1-(4-Methoxyphenyl)-1H-imidazole are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| Appearance | Solid, Cream-colored | [5] |
| Melting Point | 59-67 °C | [4][6][7] |
| Boiling Point | 120 °C at 0.1 mmHg | [4][6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the molecule.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary methods for determining the molecular structure.
¹H NMR Data (400 MHz, CDCl₃) [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 7.78 | m | 1H | CimidH | |
| 7.30 | d | 2H | CarylH | 8.9 |
| 7.20 | m | 2H | CimidH | |
| 6.98 | d | 2H | CarylH | 8.9 |
| 3.85 | s | 3H | OCH₃ |
¹³C NMR Data (100.6 MHz, CDCl₃) [5]
| Chemical Shift (δ, ppm) | Assignment |
| 158.92 | Caryl (C-O) |
| 135.89 | CimidH |
| 130.68 | CimidH |
| 129.97 | Caryl (C-N) |
| 123.19 | CarylH |
| 118.83 | CimidH |
| 114.87 | CarylH |
| 55.56 | OCH₃ |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
IR Data (ATR, cm⁻¹) [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3128, 3107 | medium | Caryl-H stretch |
| 2961, 2918, 2838 | weak, medium | Calkyl-H stretch |
| 1517 | strong | Aromatic C=C stretch |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-(4-Methoxyphenyl)-1H-imidazole (C₁₀H₁₀N₂O), the expected exact mass is 174.0793 g/mol .
Experimental Protocols for Characterization
3.3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
3.3.2. IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3.3.3. Characterization Workflow Diagram
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 1-(4-Methoxyphenyl)-1H-imidazole. The outlined synthetic protocols, particularly the Ullmann condensation, offer reliable methods for obtaining this valuable chemical intermediate. The comprehensive characterization data, including physical properties and spectroscopic analyses, serves as a crucial reference for researchers to confirm the identity and purity of their synthesized compound. The structured presentation of data and visual workflows are designed to support the practical application of this information in a laboratory setting, thereby facilitating further research and development in medicinal chemistry.
References
- 1. 1-(4-Methoxyphenyl)-1H-imidazole|98%|CAS 10040-95-6 [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-Methoxyphenyl)-1H-imidazole 98 10040-95-6 [sigmaaldrich.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 1-(4-METHOXYPHENYL)-1H-IMIDAZOLE | 10040-95-6 [chemicalbook.com]
- 7. 1-(4-METHOXYPHENYL)-1H-IMIDAZOLE | 10040-95-6 [chemicalbook.com]
